molecular formula C6H14Br2Si B3053175 Bis(2-bromoethyl)dimethylsilane CAS No. 51664-50-7

Bis(2-bromoethyl)dimethylsilane

Cat. No. B3053175
CAS RN: 51664-50-7
M. Wt: 274.07 g/mol
InChI Key: ZTRQEQWTQBKCSX-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)dimethylsilane is a chemical compound with the molecular formula C6H14Br2Si . It has a molecular weight of 274.07 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Bis(2-bromoethyl)dimethylsilane includes a total of 22 bonds. There are 8 non-H bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

Bis(2-bromoethyl)dimethylsilane is a liquid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Cyclische Silylphosphinimonium-Kationen Formation

Bis(2-bromoethyl)dimethylsilane has been studied in the formation of cyclic silylphosphinimonium cations. Wolfsberger and Schmidbaur (1971) found that the reaction of bis(trimethylphosphinimino)dimethylsilane with dimethyldihalosilanes likely results in a dipositive four-membered ring system, isoelectronic with previously known compounds (Wolfsberger & Schmidbaur, 1971).

Synthesis of Sila- and Germacyclopentadiene Derivatives

In a study by Wrackmeyer (1986), organoboration of alkynylsilane and alkynylgermane, including bis(trimethylstannylethynyl)dimethylsilane, led to the formation of sila- and germacyclopentadienes. These compounds were further converted to sila- and germacyclopent-3-enes, showcasing the versatility of these silane derivatives in synthesizing complex organometallic structures (Wrackmeyer, 1986).

Reactivity in Synthesis of N-Triflylazasilacycloalkane

Suslova, Albanov, and Shainyan (2013) explored the reactivity of bis(2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide, aiming to synthesize the first seven-membered N-triflylazasilacycloalkane. They identified multiple reaction products, including bis(3-chloropropyl)tetramethyldisiloxane and the target seven-membered heterocycle, highlighting the compound's utility in synthesizing novel organosilicon structures (Suslova et al., 2013).

Electrochemical Polymerization Studies

Masuda, Taniki, and Kaeriyama (1993) investigated the electrochemical polymerization of various thiophenes bearing silyl substituents, including bis(2-thienyl)dimethylsilane. This research contributes to understanding the properties of conducting polymer films derived from silyl-substituted thiophenes, relevant in material science and electronics (Masuda et al., 1993).

Development of Poly(1,3,4-oxadiazole-imide)s

Hamciuc et al. (2005) synthesized new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, with high thermal stability and solubility in various solvents, have potential applications in the development of advanced materials with specific thermal and optical properties (Hamciuc et al., 2005).

Safety and Hazards

Bis(2-bromoethyl)dimethylsilane is classified as a dangerous substance. It has hazard statements H226 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

bis(2-bromoethyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQEQWTQBKCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479087
Record name Bis(2-bromoethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-bromoethyl)dimethylsilane

CAS RN

51664-50-7
Record name Bis(2-bromoethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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